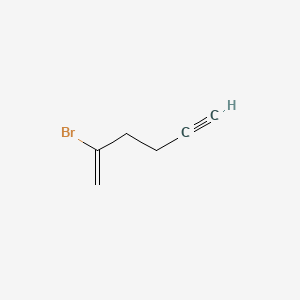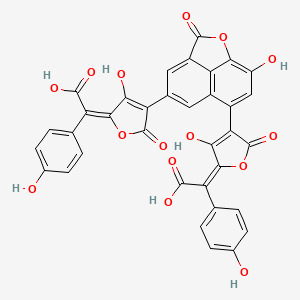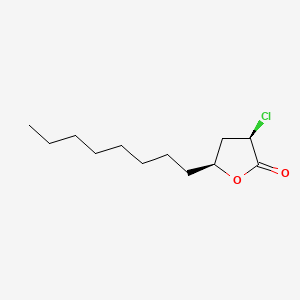
cis-3-Chlorodihydro-5-octylfuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-Chlorodihydro-5-octylfuran-2(3H)-one: is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-Chlorodihydro-5-octylfuran-2(3H)-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Attachment of the Octyl Group: The octyl group can be introduced through alkylation reactions using octyl halides and suitable catalysts.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: Reduction reactions could lead to the formation of dihydrofuran derivatives.
Substitution: Nucleophilic substitution reactions may occur at the chlorine atom, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: May exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Pharmaceuticals: Potential use in the development of new pharmaceuticals due to its unique chemical properties.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of cis-3-Chlorodihydro-5-octylfuran-2(3H)-one would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-Chlorofuran: Lacks the octyl group, leading to different chemical properties.
5-Octylfuran:
Dihydrofuran Derivatives: Similar structure but different functional groups, leading to varied chemical behavior.
Uniqueness
cis-3-Chlorodihydro-5-octylfuran-2(3H)-one is unique due to the presence of both the chlorine atom and the octyl group, which may impart distinct chemical and biological properties.
Properties
CAS No. |
67107-94-2 |
|---|---|
Molecular Formula |
C12H21ClO2 |
Molecular Weight |
232.74 g/mol |
IUPAC Name |
(3R,5S)-3-chloro-5-octyloxolan-2-one |
InChI |
InChI=1S/C12H21ClO2/c1-2-3-4-5-6-7-8-10-9-11(13)12(14)15-10/h10-11H,2-9H2,1H3/t10-,11+/m0/s1 |
InChI Key |
ZOXNPTSGQCZQGA-WDEREUQCSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]1C[C@H](C(=O)O1)Cl |
Canonical SMILES |
CCCCCCCCC1CC(C(=O)O1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



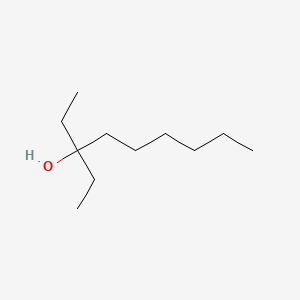
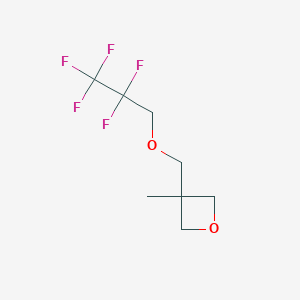
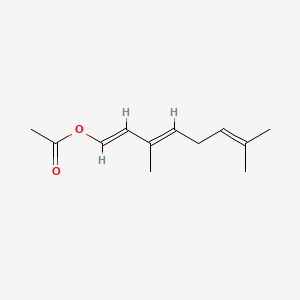
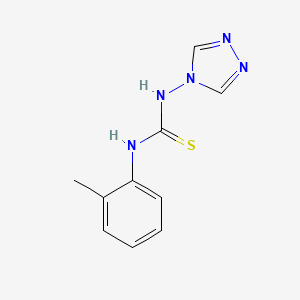
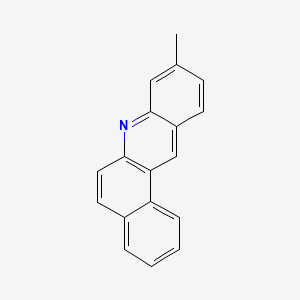




![2-[[[4-(Phenylazo)phenyl]methyl]thio]ethanol](/img/structure/B12660764.png)
